(2-Methyloxetan-2-yl)methanol (CAS 61266-71-5) is a highly specialized, low-molecular-weight cyclic ether primarily procured as a synthetic building block for introducing the 2-methyloxetane motif into active pharmaceutical ingredients (APIs) and advanced materials. Characterized by a calculated LogP of 0.16, it serves as a polar, sterically demanding bioisostere for gem-dimethyl, carbonyl, and morpholine groups. The presence of the primary hydroxyl group allows for straightforward integration via Williamson ether synthesis, esterification, or oxidation to the corresponding carboxylic acid. In industrial and medicinal chemistry workflows, this compound is prioritized over standard aliphatic alcohols due to its ability to simultaneously lower lipophilicity, improve aqueous solubility, and act as a conformational lock without significantly increasing molecular weight [1].
Substituting (2-Methyloxetan-2-yl)methanol with generic alternatives like neopentyl alcohol, tetrahydrofuran-2-ylmethanol, or the isomeric (oxetan-3-yl)methanol leads to profound deviations in both chemical reactivity and biological performance. Neopentyl alcohol lacks the oxygen heteroatom, resulting in a significantly higher lipophilicity (LogP ~1.25) that can negatively impact aqueous solubility and membrane permeability. Conversely, while (oxetan-3-yl)methanol shares the oxetane core, the substitution vector is fundamentally different; 3-substituted oxetanes are highly susceptible to oxidation at the bridging methylene carbon, leading to rapid metabolic clearance. The 2-methyl substitution in (2-methyloxetan-2-yl)methanol sterically shields the adjacent oxygen and alters the primary metabolic soft spots, often resulting in lower intrinsic clearance rates. Furthermore, the asymmetric C2 center provides predictable regiocontrol during ring-opening reactions that cannot be replicated by symmetrical 3-oxetanes or unsubstituted analogs [1].
The incorporation of the 2-methyloxetane motif via (2-methyloxetan-2-yl)methanol offers a quantifiable reduction in lipophilicity compared to its carbon-only analog. Database calculations establish the LogP of (2-methyloxetan-2-yl)methanol at 0.16, whereas neopentyl alcohol (the gem-dimethyl equivalent) exhibits a LogP of approximately 1.25. This ~1.1 log unit reduction is critical for optimizing the ADME properties of drug candidates, as it enhances aqueous solubility while maintaining the necessary steric bulk to occupy similar binding pockets [1].
| Evidence Dimension | Calculated LogP |
| Target Compound Data | 0.16 |
| Comparator Or Baseline | ~1.25 (Neopentyl alcohol) |
| Quantified Difference | ~1.1 log unit reduction in lipophilicity |
| Conditions | Computed physicochemical properties for bioisosteric replacement |
Enables medicinal chemists to improve the aqueous solubility of hydrophobic drug scaffolds without sacrificing the steric volume provided by a gem-dimethyl group.
The position of substitution on the oxetane ring dramatically influences metabolic vulnerability. Studies on oxetane derivatives demonstrate that gem-dimethyl or equivalent disubstitution at the 2-position (adjacent to the oxygen) yields significantly higher metabolic stability compared to 3-position substitution. For example, 2,2-disubstituted oxetane derivatives have demonstrated intrinsic clearance (CLint) rates as low as 25.9 mL/min/kg, whereas 3,3-disubstituted analogs exhibit rapid clearance (CLint > 293 mL/min/kg) due to oxidation of the exposed methylene carbon. (2-Methyloxetan-2-yl)methanol provides the requisite 2,2-substitution pattern to leverage this stabilizing effect [1].
| Evidence Dimension | Intrinsic Clearance (CLint) |
| Target Compound Data | 25.9 mL/min/kg (Representative 2,2-disubstituted oxetane) |
| Comparator Or Baseline | > 293 mL/min/kg (Representative 3,3-disubstituted oxetane) |
| Quantified Difference | >10-fold reduction in intrinsic clearance rate |
| Conditions | In vitro metabolic stability assays (liver microsomes) |
Procuring the 2-substituted isomer is essential for preventing rapid in vivo degradation associated with 3-substituted oxetane bioisosteres.
(2-Methyloxetan-2-yl)methanol serves as a direct precursor (via oxidation) to 2-methyloxetane-2-carboxylic acid, a critical reagent for modern photoredox transformations. Recent methodologies highlight that 2-methyloxetane-2-carboxylic acid undergoes highly efficient visible-light-mediated decarboxylation to generate α-oxy radicals. When trapped via Giese addition with acceptors like phenyl acrylate, it furnishes 2,2-difunctionalized oxetanes in up to 95% yield. This reactivity profile is specific to the 2-substituted architecture, as 3-substituted oxetanes require entirely different, often less efficient, synthetic pathways to achieve high functionalization [1].
| Evidence Dimension | Yield of difunctionalized oxetane via Giese addition |
| Target Compound Data | Up to 95% yield (using 2-methyloxetane-2-carboxylic acid derived from target) |
| Comparator Or Baseline | Standard functionalization of 3-oxetanes (often limited by different radical stability and lower yields) |
| Quantified Difference | High-yielding (95%) access to 2,2-difunctionalized products |
| Conditions | Visible-light-mediated decarboxylative Giese addition with phenyl acrylate |
Validates the compound as a highly effective starting material for generating complex, sterically hindered oxetane drug fragments via state-of-the-art photoredox catalysis.
In synthetic workflows requiring ring scission, the asymmetric substitution of (2-methyloxetan-2-yl)methanol provides predictable regiocontrol. Unlike unsubstituted or symmetrically 3-substituted oxetanes, 2-alkyl oxetanes undergo highly regioselective ring-opening. For instance, Lewis acid-catalyzed ring-opening of 2-methyloxetanes with nucleophiles like trimethylsilyl cyanide (TMSCN) selectively yields a single regioisomer (e.g., 4-methyl-4-[(trimethylsilyl)oxy]butyronitrile). This intrinsic regioselectivity minimizes the formation of isomeric mixtures, a common process bottleneck when using less biased cyclic ethers [1].
| Evidence Dimension | Regioselectivity of nucleophilic ring-opening |
| Target Compound Data | High regioselectivity (single regioisomer formation) |
| Comparator Or Baseline | Symmetrical or unsubstituted oxetanes (prone to non-selective opening depending on substitution) |
| Quantified Difference | Elimination of isomeric byproducts during nucleophilic attack |
| Conditions | Lewis acid-catalyzed ring-opening (e.g., with TMSCN) |
Ensures high process efficiency and simplifies downstream purification when utilizing the oxetane ring as a reactive intermediate rather than a stable bioisostere.
Ideal for medicinal chemistry programs seeking to replace metabolically labile gem-dimethyl groups or highly lipophilic aliphatic chains. The compound's low LogP and quantifiable metabolic stability make it a targeted building block for optimizing the ADME properties of kinase inhibitors and GPCR ligands [1].
Serves as a direct precursor for generating 2-methyloxetane-2-carboxylic acid, which is subsequently used in visible-light-mediated photoredox Giese additions to construct complex, drug-like spirocycles and heavily substituted ether linkages [2].
Procured by process chemists as a reactive intermediate where the biased oxetane ring is intentionally opened with nucleophiles (such as TMSCN) to yield complex, stereodefined tertiary alcohols without the isomeric mixtures commonly seen with symmetrical epoxides or oxetanes[3].